5-Cyclopropyl-2-ethoxypyridine CAS registry number and supplier search
5-Cyclopropyl-2-ethoxypyridine CAS registry number and supplier search
[label="5-Cyclopropyl-2-ethoxypyridine", tooltip="CAS: 1414870-85-1
Finalizing Visual Aids
I'm now integrating the final, refined diagrams into the procurement and quality control workflow. I'm focusing on the visual flow. I've standardized colors, and clarified the Suzuki and SNAr pathways with reactants, reagents and product. The key is in using a self-validating and robust process.
Finalizing Integration & Validation
I'm now integrating final details and validating. The guide is almost complete, with diagrams, experimental protocols, and the white paper ready. I've cited Sigma-Aldrich, Fluorochem, BLD Pharm, and EvitaChem for specific data. I'm focusing on validating every citation, and adding the reference list for completeness.
Title: Technical Whitepaper: Physicochemical Profiling, Sourcing, and Synthetic Integration of 5-Cyclopropyl-2-ethoxypyridine (CAS 1414870-85-1)
Introduction & Molecular Causality
5-Cyclopropyl-2-ethoxypyridine (CAS 1414870-85-1) [1.1] is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development. The strategic placement of a cyclopropyl group at the 5-position and an ethoxy group at the 2-position of the pyridine ring is not arbitrary; it is driven by specific structure-activity relationship (SAR) goals.
-
Cyclopropyl Motif: Acts as a robust bioisostere for alkyl or phenyl groups. It increases the lipophilicity (LogP) of the parent molecule while maintaining a low molecular weight, enhancing membrane permeability. Furthermore, the cyclopropyl ring is significantly more resistant to cytochrome P450-mediated oxidative metabolism compared to straight-chain alkyl groups.
-
Ethoxy Substitution: The electron-donating ethoxy group at the 2-position modulates the electron density of the pyridine ring, lowering the pKa of the pyridine nitrogen. This reduction in basicity is a proven strategy to mitigate off-target liabilities, such as hERG channel inhibition, which is a common hurdle in late-stage drug development.
Physicochemical Data Summary
To ensure rigorous tracking and database integration, the fundamental properties of the compound are summarized below.
| Property | Value |
| Chemical Name | 5-Cyclopropyl-2-ethoxypyridine |
| CAS Registry Number | 1414870-85-1[1] |
| Molecular Formula | C10H13NO[2] |
| Molecular Weight | 163.22 g/mol |
| InChIKey | BNLVXFWCNVWNRF-UHFFFAOYSA-N[3] |
| SMILES | CCOc1ccc(C2CC2)cn1 |
Data aggregated from [3] and [4].
Supplier Landscape and Procurement Strategy
Sourcing high-purity building blocks is critical to maintaining the integrity of downstream multi-step syntheses. Impurities at the building block stage can lead to complex separation issues in late-stage intermediates. 5-Cyclopropyl-2-ethoxypyridine is commercially available through several reputable global vendors.
| Supplier | Purity Standard | Global Availability | Key Documentation |
| Fluorochem | ≥95%[1] | UK / EU / Global | COA, SDS |
| BLD Pharm | ≥95% | US / India / Germany / Global[5] | COA, SDS, NMR |
| Sigma-Aldrich | ≥95% | Global[3] | COA, SDS, Peer-reviewed links |
| EvitaChem | In Stock[4] | US / Global | COA, SDS |
When selecting a supplier, researchers must enforce a strict procurement workflow. Relying solely on vendor Certificates of Analysis (COA) is a known risk in pharmaceutical R&D; therefore, an in-house validation loop is mandatory.
Standardized procurement and quality control workflow for chemical building blocks.
Synthetic Methodologies (Self-Validating Protocols)
For laboratories opting to synthesize 5-Cyclopropyl-2-ethoxypyridine in-house—either for scale-up or isotopic labeling—two primary pathways are viable. Both protocols below are designed as self-validating systems, meaning the reaction conditions inherently drive the reaction to completion while providing clear analytical markers to confirm success.
Synthetic pathways for 5-Cyclopropyl-2-ethoxypyridine via Suzuki coupling and SNAr.
Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended for Scale-Up) This method utilizes 5-bromo-2-ethoxypyridine and cyclopropylboronic acid. The causality behind selecting Pd(dppf)Cl2 as the catalyst lies in its large bite angle, which accelerates the reductive elimination step—a critical bottleneck when coupling bulky aliphatic rings like cyclopropyl.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 5-bromo-2-ethoxypyridine (1.0 eq) and cyclopropylboronic acid (1.5 eq). The excess boronic acid compensates for potential protodeboronation at elevated temperatures.
-
Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 eq) and potassium carbonate (K2CO3, 3.0 eq). K2CO3 is chosen for its optimal solubility and basicity in aqueous-organic mixtures, facilitating the transmetalation step.
-
Solvent System: Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H2O (4:1 v/v). The water is essential to activate the boronic acid into the reactive boronate species.
-
Reaction & Validation: Heat the mixture to 90°C for 12 hours. Monitor via LC-MS. The reaction is self-validating: the disappearance of the distinct isotopic bromine pattern (1:1 ratio of M/M+2) in the mass spectrum confirms total consumption of the starting material.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure product.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) This alternative pathway is highly efficient if 2-chloro-5-cyclopropylpyridine is available as a starting material.
-
Preparation: Dissolve 2-chloro-5-cyclopropylpyridine (1.0 eq) in anhydrous ethanol.
-
Nucleophile Generation: Slowly add a freshly prepared solution of sodium ethoxide (NaOEt, 1.5 eq) in ethanol. NaOEt serves as both the nucleophile and the base.
-
Reaction: Reflux the mixture at 80°C for 8 hours. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position, making the chlorine atom highly susceptible to displacement.
-
Validation & Workup: Monitor by TLC. Upon completion, quench with saturated aqueous NH4Cl to neutralize excess base. Extract with dichloromethane, dry, and concentrate. The resulting crude is typically >90% pure, requiring minimal chromatographic purification.
Conclusion
5-Cyclopropyl-2-ethoxypyridine (CAS 1414870-85-1) represents a sophisticated structural motif for modern drug discovery. Whether procured through verified vendors like [1] and [5], or synthesized in-house via the robust protocols detailed above, rigorous quality control and mechanistic understanding are paramount to its successful integration into complex therapeutic agents.
